Biological Activity of 2-(Benzylthio)quinoline Derivatives
Biological Activity of 2-(Benzylthio)quinoline Derivatives
This guide provides a technical analysis of 2-(benzylthio)quinoline derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms.
Executive Summary
The 2-(benzylthio)quinoline scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the quinoline ring with a flexible benzylthio linker.[1] While the quinoline core is historically significant for antimalarial activity (e.g., chloroquine), the S-benzylation at the C2 position unlocks distinct biological profiles.[1]
Recent research identifies this class as potent anticancer agents , specifically acting through caspase-3 mediated apoptosis and G2/M cell cycle arrest .[1] Furthermore, derivatives of this scaffold exhibit significant antimicrobial and antitubercular potential, often acting as inhibitors of DNA gyrase or specific kinases. This guide details the synthetic pathways, validated biological targets, and the molecular mechanisms driving their therapeutic efficacy.[1]
Chemical Foundation & Synthesis
Core Structure and Properties
The parent compound, 2-(benzylthio)quinoline (CAS: 116249-87-7), consists of a quinoline heterocycle linked to a benzyl group via a sulfur atom at the C2 position.[2][3]
-
Molecular Formula: C₁₆H₁₃NS[1]
-
Molecular Weight: 251.35 g/mol [1]
-
Lipophilicity (LogP): ~4.5 (High membrane permeability)[1]
Synthetic Protocols
Two primary methodologies are employed to synthesize these derivatives. Both rely on nucleophilic substitution but differ in the starting material's oxidation state and leaving group availability.[1]
Protocol A: S-Alkylation of Quinoline-2-thiol (Standard)
This method is preferred for its high yield and mild conditions.[1]
-
Reagents: Quinoline-2-thiol (2-mercaptoquinoline), Benzyl bromide derivatives, Potassium Carbonate (
), Acetone or DMF. -
Procedure:
-
Dissolve quinoline-2-thiol (1.0 eq) in anhydrous acetone.
-
Add anhydrous
(1.5 eq) and stir for 30 minutes to generate the thiolate anion. -
Add substituted benzyl bromide (1.1 eq) dropwise.[1]
-
Reflux for 3–6 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Precipitate in ice-water, filter, and recrystallize from ethanol.
-
Protocol B: Nucleophilic Aromatic Substitution (
)
Used when starting from 2-chloroquinoline.[1]
-
Reagents: 2-Chloroquinoline, Benzyl mercaptan, Sodium Hydride (NaH), DMF.[1]
-
Procedure:
-
Suspend NaH (1.2 eq) in dry DMF at 0°C.
-
Add benzyl mercaptan (1.1 eq) slowly to form the sodium thiolate.[1]
-
Introduce 2-chloroquinoline and heat to 80–100°C for 4–8 hours.
-
Visualization: Synthetic Pathways
Caption: Dual synthetic pathways for accessing 2-(benzylthio)quinoline derivatives via S-alkylation or Nucleophilic Aromatic Substitution.
Pharmacological Profiles & Mechanisms
Anticancer Activity
The most potent biological activity of 2-(benzylthio)quinoline derivatives is observed in oncology, particularly against leukemia (HL-60) and colon cancer (HCT-116) cell lines.
-
Key Finding: Derivatives bearing a nitrone functionality on the quinoline ring (e.g., 2-benzylthioquinoline nitrones) have shown
values ranging from 0.45 to 0.91 µM , outperforming standard agents like doxorubicin in specific assays.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism of Action (MOA):
-
NO Release: Certain derivatives act as nitric oxide (NO) donors.[1] High levels of intracellular NO disrupt mitochondrial potential.[1]
-
Caspase Activation: The mitochondrial stress triggers the release of Cytochrome C, activating Caspase-3 .[1]
-
Cell Cycle Arrest: Treatment leads to an accumulation of cells in the G2/M phase , preventing mitosis and forcing apoptosis.[1]
-
Antimicrobial & Antitubercular Activity
While less potent than their anticancer effects, these derivatives exhibit broad-spectrum antimicrobial properties.
-
Targets: DNA Gyrase (bacteria) and
-demethylase (fungi).[1] -
SAR Insight: Electron-withdrawing groups (Cl, F,
) at the para-position of the benzyl ring significantly enhance antibacterial activity against Gram-positive strains like S. aureus.[1]
Visualization: Anticancer Mechanism[1]
Caption: Proposed mechanism of action for anticancer activity involving NO release, mitochondrial dysfunction, and cell cycle arrest.[4][5]
Structure-Activity Relationship (SAR)
The biological efficacy of 2-(benzylthio)quinoline derivatives is tightly controlled by substitutions on the benzyl ring (Ring B) and the quinoline core (Ring A).[1]
| Region | Modification | Effect on Activity |
| Linker (S) | Oxidation to Sulfone ( | Generally decreases activity; the thioether (S) is optimal for flexibility and lipophilicity.[1] |
| Ring B (Benzyl) | Para-F / Para-Cl | Increases antimicrobial and anticancer potency due to metabolic stability and halogen bonding.[1] |
| Ring B (Benzyl) | Para-OMe (Methoxy) | Decreases potency in some cancer lines; reduces lipophilicity excessively.[1] |
| Ring A (C4) | Nitrone / Oxime group | Critical for high anticancer potency (low µM |
| Ring A (C6/C7) | Methyl / Methoxy | Moderate effect; often used to fine-tune solubility rather than potency.[1] |
Experimental Validation Protocols
MTT Cytotoxicity Assay
To evaluate anticancer potential.[1]
-
Seeding: Plate HCT-116 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Minimum Inhibitory Concentration (MIC)
To evaluate antimicrobial potential.
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton broth. -
Dilution: Perform two-fold serial dilutions of the 2-(benzylthio)quinoline derivative in 96-well plates.
-
Incubation: Add bacterial inoculum and incubate at 37°C for 18–24h.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1]
References
-
Fouad, M. A., et al. (2019).[1] "Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities."[1] Bioorganic Chemistry.
-
Musiol, R. (2017).[1] "Structure-activity relationship studies of quinoline derivatives with potential anticancer activity." Current Medicinal Chemistry.
-
Sigma-Aldrich. "Product Specification: 2-(Benzylthio)quinoline (CAS 116249-87-7)."[6] Merck KGaA.[1]
-
Detsi, A., et al. (2021).[1] "Quinoline derivatives: Synthesis and their biological activities." International Journal of Molecular Sciences. [1]
-
Marek, J., et al. (2013).[1] "Synthesis and antifungal activity of 3-(benzylthio)quinolinium salts." Bioorganic & Medicinal Chemistry Letters. (Note: Provides comparative SAR for the benzylthio-quinoline pharmacophore).[1]
Sources
- 1. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinolinate | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinolinate | Sigma-Aldrich [sigmaaldrich.com]
